2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole
Overview
Description
2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of 1H-benzimidazole with 1,2,2,2-tetrafluoroethyl halides under basic conditions. A common method includes:
- Dissolving 1H-benzimidazole in an aprotic solvent such as dimethylformamide (DMF).
- Adding a base like potassium carbonate to the solution.
- Introducing 1,2,2,2-tetrafluoroethyl bromide or chloride to the reaction mixture.
- Stirring the mixture at elevated temperatures (80-100°C) for several hours.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles like amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; conditions: aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds. Its stability and reactivity make it suitable for various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial and antiviral activities. The fluorinated group enhances its interaction with biological membranes, improving its efficacy.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in anticancer research, the compound may inhibit enzymes involved in DNA replication or repair, leading to cancer cell death.
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 1,1,2,2-Tetrafluoroethyl difluoromethyl ether
Comparison: Compared to these similar compounds, 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is unique due to its benzimidazole core structure, which imparts distinct biological activities. The presence of the tetrafluoroethyl group further enhances its chemical stability and lipophilicity, making it more effective in various applications. While the ethers are primarily used as solvents or intermediates in chemical synthesis, this compound has broader applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXFGGCVUDFHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961487 | |
Record name | 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780915 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41185-74-4 | |
Record name | 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041185744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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